molecular formula C23H22Cl2N2O3S B3577816 N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide

N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide

Cat. No.: B3577816
M. Wt: 477.4 g/mol
InChI Key: ZZNJRDLYCZRDQA-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O3S/c1-17-7-10-20(11-8-17)31(29,30)27(14-13-18-5-3-2-4-6-18)16-23(28)26-22-12-9-19(24)15-21(22)25/h2-12,15H,13-14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNJRDLYCZRDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the sulfonyl chloride: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with an appropriate base.

    Amidation reaction: The sulfonyl chloride is then reacted with 2-phenylethylamine to form the sulfonamide intermediate.

    Acylation: The intermediate is further reacted with 2,4-dichlorophenylacetic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl amide group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
  • N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]propionamide

Uniqueness

N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide

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